1-(3-Chlorophenyl)biguanide hydrochloride

Catalog No.
S004156
CAS No.
2113-05-5
M.F
C8H11Cl2N5
M. Wt
248.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)biguanide hydrochloride

CAS Number

2113-05-5

Product Name

1-(3-Chlorophenyl)biguanide hydrochloride

IUPAC Name

2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride

Molecular Formula

C8H11Cl2N5

Molecular Weight

248.11 g/mol

InChI

InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H

InChI Key

FOWAIJYHRWFTHR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1-(3-chlorophenyl)biguanide, 1-(3-chlorophenyl)biguanide hydrochloride, 1-(m-chlorophenyl)biguanide, m-chlorophenylbiguanide, mCPBG

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N=C(N)/N=C(\[NH3+])/N.[Cl-]

Background

Potential Applications

Research into 1-(3-Chlorophenyl)biguanide hydrochloride has primarily focused on its potential antimicrobial activity. Studies have investigated its effectiveness against various bacterial and fungal strains, including:

  • Escherichia coli []
  • Staphylococcus aureus []
  • Candida albicans []

These studies have shown that 1-(3-Chlorophenyl)biguanide hydrochloride exhibits in vitro (in laboratory settings) bactericidal and fungicidal activity against these organisms. However, further research is needed to evaluate its in vivo (in living organisms) efficacy and safety profile before any potential clinical applications can be considered.

Other Investigated Properties

In addition to its potential antimicrobial properties, 1-(3-Chlorophenyl)biguanide hydrochloride has also been investigated for its:

  • Anti-cancer properties: Some studies suggest it may have the potential to inhibit the growth of certain cancer cell lines []. However, further research is needed to understand its mechanism of action and potential therapeutic applications.
  • Antioxidant activity: Studies have shown that it exhibits free radical scavenging activity, suggesting potential antioxidant properties []. However, the significance of this finding in the context of human health requires further investigation.

1-(3-Chlorophenyl)biguanide hydrochloride is a chemical compound characterized by the presence of a chlorophenyl group and a biguanide structure. Its chemical formula is C8H10ClN5·HCl, and it has a molecular weight of 248.11 g/mol. This compound is notable for its potent activity as a selective agonist of the serotonin receptor subtype 5-HT3, which plays a significant role in various physiological processes, including neurotransmission and gastrointestinal function .

  • m-CPBG interacts with two key receptors in the nervous system:
    • 5-HT3 receptor: As an allosteric agonist, m-CPBG binds to a site on the receptor that alters its shape, increasing its activation by serotonin (5-HT3) []. This activation can lead to various effects, including nausea and vomiting.
    • α2A-adrenergic receptor: m-CPBG acts as an antagonist at this receptor, blocking the binding of natural signaling molecules. This can influence functions like blood pressure regulation and neurotransmission [].
  • Information on specific hazards associated with m-CPBG is limited. However, as with most research chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat [].
Typical of biguanides. It can undergo protonation due to the presence of basic nitrogen atoms in its structure, leading to the formation of cationic species under acidic conditions. The compound can also engage in nucleophilic substitutions and may react with electrophiles due to its nitrogen functionalities .

1-(3-Chlorophenyl)biguanide hydrochloride exhibits significant biological activity primarily through its action as a 5-HT3 serotonin receptor agonist. This receptor is implicated in several physiological responses, including the modulation of pain, anxiety, and nausea. The compound's ability to selectively bind to the 5-HT3 receptor makes it valuable in research related to gastrointestinal motility and neuropharmacology . Additionally, it has been studied for potential antidepressant and anxiolytic effects due to its interaction with serotonin pathways .

The synthesis of 1-(3-Chlorophenyl)biguanide hydrochloride typically involves the reaction of 3-chloroaniline with cyanamide or guanidine derivatives under controlled conditions. The process generally includes:

  • Formation of Biguanide: Reacting cyanamide with guanidine to form biguanide.
  • Substitution Reaction: Introducing the chlorophenyl group via electrophilic aromatic substitution.
  • Hydrochloride Formation: Treating the resulting biguanide with hydrochloric acid to yield the hydrochloride salt.

These steps can be optimized for yield and purity based on specific laboratory conditions .

1-(3-Chlorophenyl)biguanide hydrochloride has several applications, particularly in pharmacological research. Its primary uses include:

  • Neuropharmacological Studies: Investigating the role of serotonin receptors in various disorders.
  • Gastrointestinal Research: Understanding motility and related disorders.
  • Potential Therapeutic Agent: Exploring its use as an antidepressant or anxiolytic drug due to its serotonergic activity .

Studies have shown that 1-(3-Chlorophenyl)biguanide hydrochloride interacts selectively with the 5-HT3 receptor, demonstrating a higher affinity compared to other serotonin receptor subtypes such as 5-HT1A and 5-HT2. This selectivity is crucial for understanding its pharmacodynamics and potential side effects when used in therapeutic contexts . Furthermore, interaction studies have indicated that this compound could influence other neurotransmitter systems indirectly through serotonergic pathways.

Several compounds share structural or functional similarities with 1-(3-Chlorophenyl)biguanide hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary ActivityUnique Features
m-ChlorophenylbiguanideBiguanide5-HT3 Receptor AgonistSelective over other serotonin receptors
MetoclopramideBenzamideDopamine Receptor AntagonistPrimarily acts on dopamine receptors
OndansetronIndole5-HT3 Receptor AntagonistUsed primarily as an antiemetic
GranisetronIndole5-HT3 Receptor AntagonistSimilar antiemetic properties

1-(3-Chlorophenyl)biguanide hydrochloride stands out due to its potent agonistic action on the 5-HT3 receptor while being less involved with other receptor types compared to similar compounds like ondansetron and granisetron, which primarily act as antagonists . This unique profile makes it an interesting candidate for further research into serotonergic modulation.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

4

Exact Mass

247.0391508 g/mol

Monoisotopic Mass

247.0391508 g/mol

Heavy Atom Count

15

UNII

KUM9PU5NEY

Related CAS

48144-44-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Pictograms

Irritant

Irritant

Other CAS

2113-05-5

Dates

Modify: 2023-08-15

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